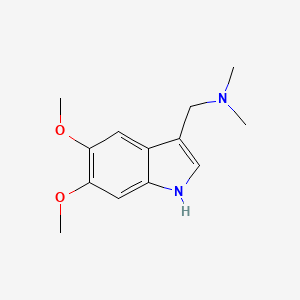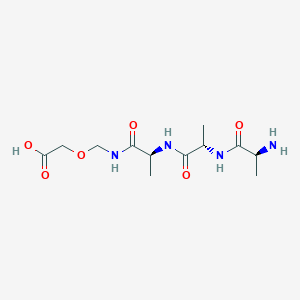
(7S,10S,13S)-13-amino-7,10-dimethyl-6,9,12-trioxo-3-oxa-5,8,11-triazatetradecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7S,10S,13S)-13-amino-7,10-dimethyl-6,9,12-trioxo-3-oxa-5,8,11-triazatetradecanoic acid is a complex organic compound with a unique structure that includes multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7S,10S,13S)-13-amino-7,10-dimethyl-6,9,12-trioxo-3-oxa-5,8,11-triazatetradecanoic acid typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of key building blocks, which are then assembled through a series of chemical reactions. Common synthetic routes may involve the use of protecting groups to ensure selective reactions at specific sites on the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as solid-phase peptide synthesis (SPPS) and solution-phase synthesis are commonly employed. The choice of method depends on factors such as the desired scale of production and the specific requirements of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(7S,10S,13S)-13-amino-7,10-dimethyl-6,9,12-trioxo-3-oxa-5,8,11-triazatetradecanoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: The opposite of oxidation, reduction reactions involve the addition of hydrogen or the removal of oxygen.
Substitution: In this type of reaction, one functional group is replaced by another, often through the use of specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts that facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional oxygen-containing functional groups, while reduction reactions may produce more hydrogenated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (7S,10S,13S)-13-amino-7,10-dimethyl-6,9,12-trioxo-3-oxa-5,8,11-triazatetradecanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to form stable complexes with proteins and other biomolecules makes it a valuable tool for studying biochemical pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure and reactivity may allow for the development of new drugs with specific targets and mechanisms of action.
Industry
In industrial applications, this compound is used in the production of various materials and chemicals. Its versatility and reactivity make it a valuable component in the manufacturing of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of (7S,10S,13S)-13-amino-7,10-dimethyl-6,9,12-trioxo-3-oxa-5,8,11-triazatetradecanoic acid involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes, receptors, and other proteins, ultimately affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Atosiban: A compound with a similar structure used as an inhibitor of oxytocin and vasopressin.
Plecanatide: A guanylate cyclase C agonist used to treat chronic idiopathic constipation.
Pramlintide: An amylin analog used for the management of diabetes.
Uniqueness
What sets (7S,10S,13S)-13-amino-7,10-dimethyl-6,9,12-trioxo-3-oxa-5,8,11-triazatetradecanoic acid apart from these similar compounds is its unique combination of functional groups and stereochemistry. This unique structure allows for specific interactions with molecular targets, making it a valuable tool in various fields of research and application.
Propriétés
Formule moléculaire |
C12H22N4O6 |
|---|---|
Poids moléculaire |
318.33 g/mol |
Nom IUPAC |
2-[[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]methoxy]acetic acid |
InChI |
InChI=1S/C12H22N4O6/c1-6(13)10(19)15-8(3)12(21)16-7(2)11(20)14-5-22-4-9(17)18/h6-8H,4-5,13H2,1-3H3,(H,14,20)(H,15,19)(H,16,21)(H,17,18)/t6-,7-,8-/m0/s1 |
Clé InChI |
CXNUSSGMFMOAOK-FXQIFTODSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NCOCC(=O)O)N |
SMILES canonique |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NCOCC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


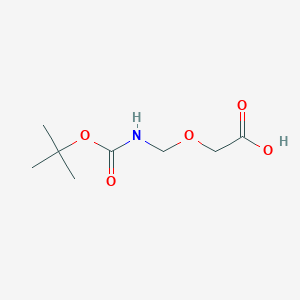
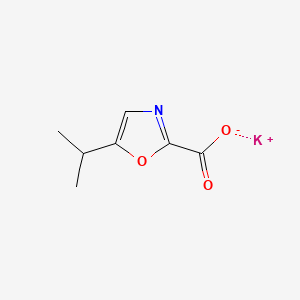

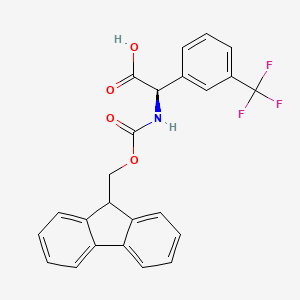
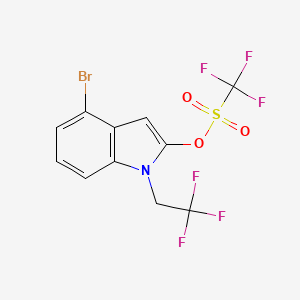
![methyl (3S,6S,9aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-1,2,3,6,7,8,9,9a-octahydropyrrolo[1,2-a]azepine-3-carboxylate](/img/structure/B14020679.png)
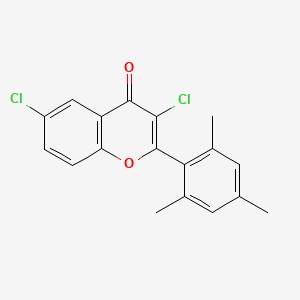
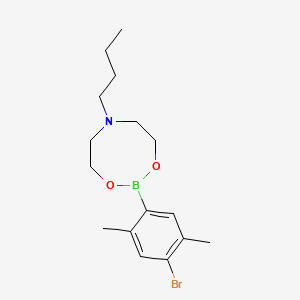
![(S)-4-(Boc-amino)-1-[4-(1-piperazinylsulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B14020703.png)
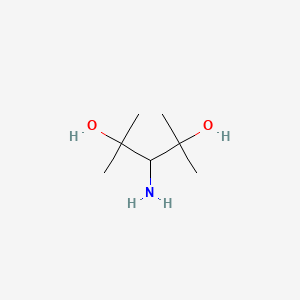
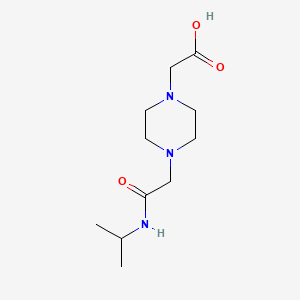
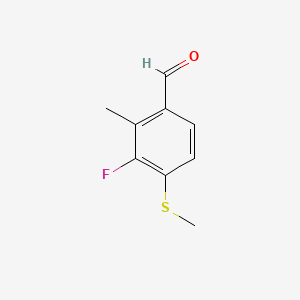
![2-[(2-Hydroxy-3,5-dimethylphenyl)methylsulfonylmethyl]-4,6-dimethylphenol](/img/structure/B14020730.png)
